molecular formula C6H8ClN3O B2904429 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 204251-18-3

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2904429
CAS RN: 204251-18-3
M. Wt: 173.6
InChI Key: NFSKLGKDBGHLJH-UHFFFAOYSA-N
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Description

“5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C5H7ClN2 . It is a derivative of pyrazole, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The synthesis of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” and its analogs has been reported in several studies .


Molecular Structure Analysis

The molecular structure of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” has been analyzed in several studies . The molecule is almost planar, with a mean deviation from the plane of 0.0259Å . The molecular structure also exhibits an approximate non-crystallographic twofold axis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” have been analyzed in several studies . The compound has a molecular weight of 158.58 g/mol .

Future Directions

The future directions for research on “5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” and its derivatives could include further studies on their synthesis, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in drug discovery .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSKLGKDBGHLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329283
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS RN

204251-18-3
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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